molecular formula C14H11NO3 B1296095 4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol CAS No. 51209-73-5

4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol

Cat. No.: B1296095
CAS No.: 51209-73-5
M. Wt: 241.24 g/mol
InChI Key: QRGWVTWDYKRYGR-UHFFFAOYSA-N
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Description

4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol is an organic compound that features a benzodioxole moiety linked to an aminophenol group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol can be achieved through a condensation reaction between 4-aminophenol and 2H-1,3-benzodioxole-5-carbaldehyde. The reaction typically proceeds under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine linkage.

  • Step 1: Preparation of 2H-1,3-benzodioxole-5-carbaldehyde

      Reagents: 1,3-benzodioxole, formylating agent (e.g., Vilsmeier-Haack reagent)

      Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)

  • Step 2: Condensation Reaction

      Reagents: 4-aminophenol, 2H-1,3-benzodioxole-5-carbaldehyde

      Conditions: Acid catalyst (e.g., acetic acid), room temperature to mild heating

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol can undergo various chemical reactions, including:

  • Oxidation: : The phenolic group can be oxidized to form quinone derivatives.

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide

      Conditions: Aqueous or organic solvents, room temperature to mild heating

  • Reduction: : The imine linkage can be reduced to form the corresponding amine.

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride

      Conditions: Organic solvents, room temperature to mild heating

  • Substitution: : The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

      Reagents: Alkyl halides or acyl chlorides

      Conditions: Basic or acidic conditions, room temperature to mild heating

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Alkylated or acylated phenol derivatives

Scientific Research Applications

4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the imine linkage can interact with nucleophilic sites in enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(E)-(3,4-methylenedioxyphenyl)methylidene]amino]phenol
  • **4-[(E)-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethylidene)amino]phenol
  • **4-[(E)-(2H-1,3-benzodioxol-4-ylmethylidene)amino]phenol

Uniqueness

4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol is unique due to the specific positioning of the benzodioxole moiety, which can influence its electronic properties and reactivity. This unique structure can result in distinct biological activities and chemical behaviors compared to its analogs.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylideneamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-12-4-2-11(3-5-12)15-8-10-1-6-13-14(7-10)18-9-17-13/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGWVTWDYKRYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313206
Record name 4-{(E)-[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51209-73-5
Record name NSC267435
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{(E)-[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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